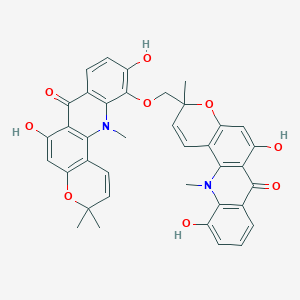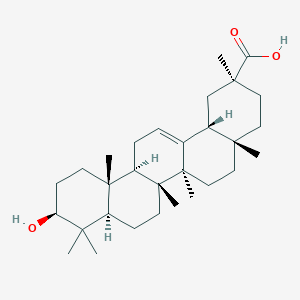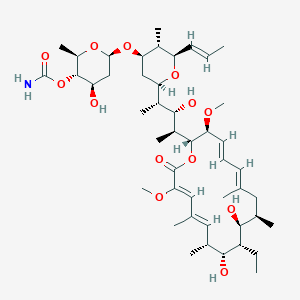
21-Deoxyconcanamycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-deoxyconcanamycin A is a macrolide antibiotic that is a semisynthetic analogue of concanamycin A, possessing an 18-membered lactone ring and a 6-membered oxane ring in which the hydroxy group at position 23 is glycosylated by a 4-O-carbamoyl-2,6-dideoxy-beta-D-arabino-hexopyranosyl residue. It is a macrolide antibiotic, a monosaccharide derivative, a carbamate ester, an enol ether, a tetrol and a semisynthetic derivative.
Scientific Research Applications
Antibacterial Properties
A significant application of 21-Deoxyconcanamycin A is in the realm of antibacterial agents. It has been found effective against multidrug-resistant Gram-positive pathogens, notably Staphylococcus aureus. Its development up to clinical phase I trials for use against hospital infections caused by such resistant strains highlights its potential as a novel antibacterial entity (de Souza et al., 2005).
Antitumor Activity
Deoxynybomycin, a derivative of 21-Deoxyconcanamycin A, has shown selective cytotoxic activity against certain cancer cell lines, including lung carcinoma. It induces apoptosis in tumor cells and inhibits topoisomerase I, suggesting its potential in cancer chemotherapy (Egawa et al., 2000).
Ribosomal Subunit Assembly
21-Deoxyconcanamycin A is involved in the assembly of the 30S ribosomal subunit in bacteria, affecting their protein synthesis. This mechanism is crucial in understanding its antibacterial properties and can inform the development of more effective antibiotics (Foster & Champney, 2008).
Agricultural Applications
In veterinary medicine, specifically in dairy farming, 21-Deoxyconcanamycin A has been used in combination with other drugs to treat clinical mastitis in cows. This not only improves animal health but also has implications for milk production and quality (McDougall et al., 2016).
ADME (Absorption, Distribution, Metabolism, and Excretion) Properties
Hydrophobic derivatives of 21-Deoxyconcanamycin A, such as telavancin, have been explored for their improved ADME properties. This is significant in the context of developing more efficient and safer therapeutic agents (Leadbetter et al., 2004).
properties
Product Name |
21-Deoxyconcanamycin A |
|---|---|
Molecular Formula |
C46H75NO13 |
Molecular Weight |
850.1 g/mol |
IUPAC Name |
[(2R,3S,4R,6R)-6-[(2R,3S,4R,6R)-6-[(2S,3S,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-3-methyl-2-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate |
InChI |
InChI=1S/C46H75NO13/c1-13-16-34-28(7)36(58-39-22-33(48)44(31(10)56-39)60-46(47)53)23-37(57-34)29(8)42(51)30(9)43-35(54-11)18-15-17-24(3)19-26(5)40(49)32(14-2)41(50)27(6)20-25(4)21-38(55-12)45(52)59-43/h13,15-18,20-21,26-37,39-44,48-51H,14,19,22-23H2,1-12H3,(H2,47,53)/b16-13+,18-15+,24-17+,25-20+,38-21-/t26-,27-,28-,29-,30+,31-,32+,33-,34-,35+,36-,37-,39+,40+,41-,42+,43-,44-/m1/s1 |
InChI Key |
XCZVWWKOXCRUSR-WKCHOFOOSA-N |
Isomeric SMILES |
CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@H]2C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)O)OC)/C)C)O |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)OC)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



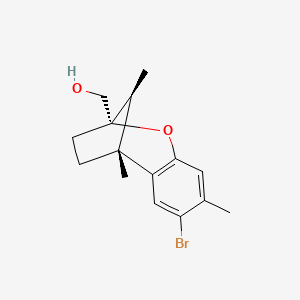

![[(S)-1-acetamidoethyl]phosphonic acid](/img/structure/B1251265.png)
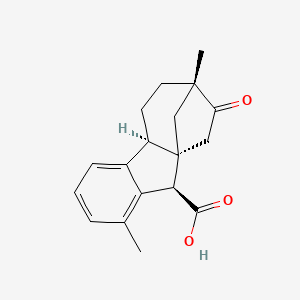

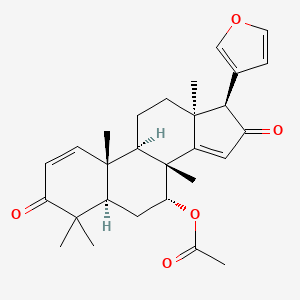
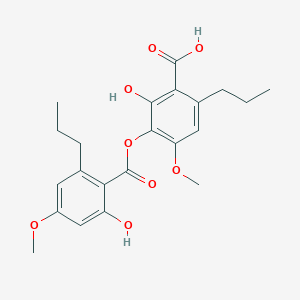
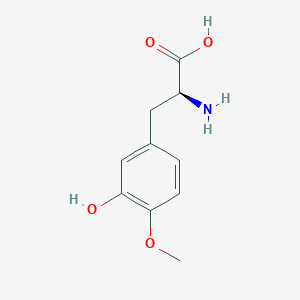
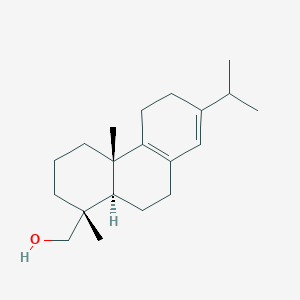
![2-(1-benzofuran-4-yl)-N-methyl-N-[(5S,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1251283.png)
